Urease-IN-7

Urease inhibition Peptic ulcer research Helicobacter pylori

Urease-IN-7 (also known as Compound 5k) is a triazolothiadiazine-based competitive inhibitor of the urease enzyme. It exhibits an in vitro IC50 of 3.33 ± 0.11 µM and a Ki of 3.62 ± 0.0034 µM against Jack bean urease, demonstrating a ~6.5-fold improvement in potency relative to the standard inhibitor thiourea.

Molecular Formula C16H10BrFN4S
Molecular Weight 389.2 g/mol
Cat. No. B12382982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrease-IN-7
Molecular FormulaC16H10BrFN4S
Molecular Weight389.2 g/mol
Structural Identifiers
SMILESC1C(=NN2C(=NN=C2S1)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)F
InChIInChI=1S/C16H10BrFN4S/c17-12-3-1-2-11(8-12)15-19-20-16-22(15)21-14(9-23-16)10-4-6-13(18)7-5-10/h1-8H,9H2
InChIKeyJPIJDAUPQCSQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urease-IN-7: A Triazolothiadiazine-Based Competitive Urease Inhibitor with Defined IC50 and Ki Values


Urease-IN-7 (also known as Compound 5k) is a triazolothiadiazine-based competitive inhibitor of the urease enzyme [1]. It exhibits an in vitro IC50 of 3.33 ± 0.11 µM and a Ki of 3.62 ± 0.0034 µM against Jack bean urease, demonstrating a ~6.5-fold improvement in potency relative to the standard inhibitor thiourea [1]. The compound is utilized in research settings for the study of peptic and gastric ulcers .

Urease-IN-7: Why Standard Inhibitors and Class Analogs Cannot Be Interchanged


Urease inhibitors span a wide range of potencies (IC50 values from sub-micromolar to >100 µM) and mechanisms (competitive, non-competitive, uncompetitive) depending on chemical scaffold and substitution pattern [1]. Even within the same triazolothiadiazine series, IC50 values vary from 3.33 µM to 46.83 µM, and inhibition constants (Ki) differ by over an order of magnitude [1]. Direct substitution with a generic standard like thiourea would result in a ~6.5-fold loss in potency and potentially altered binding kinetics, while other commercial inhibitors such as Urease-IN-4 or Urease-IN-6 exhibit different potency profiles and scaffold-specific limitations .

Quantitative Differentiation of Urease-IN-7 Against Comparators and In-Class Candidates


Urease-IN-7 vs. Thiourea: 6.5-Fold Improvement in Urease Inhibition Potency

Urease-IN-7 (Compound 5k) demonstrated an IC50 of 3.33 ± 0.11 µM against Jack bean urease, compared to thiourea's IC50 of 22.45 ± 0.30 µM under identical assay conditions [1]. This represents a 6.5-fold increase in inhibitory potency [1].

Urease inhibition Peptic ulcer research Helicobacter pylori

Urease-IN-7 vs. In-Class Triazolothiadiazine Analog 5e: Comparable Potency but Distinct Ki Value

Within the same triazolothiadiazine series, Urease-IN-7 (5k) and Compound 5e exhibit similar IC50 values (3.33 ± 0.11 µM vs. 3.51 ± 0.49 µM) but differ in their Ki values (3.62 ± 0.0034 µM vs. 3.11 ± 0.0031 µM) [1]. Both are competitive inhibitors, but the higher Ki of Urease-IN-7 indicates a slightly weaker enzyme-inhibitor complex under equilibrium conditions [1].

Urease inhibition Kinetics Triazolothiadiazine

Urease-IN-7 vs. Urease-IN-4 and Urease-IN-6: Scaffold-Dependent Potency Variations

Urease-IN-7 (IC50 = 3.33 µM) demonstrates moderate potency compared to other commercial urease inhibitors: it is ~2× less potent than the thioxothiazolidinyl-acetamide derivative Urease-IN-4 (IC50 = 1.64 µM) [1], but ~4.3× more potent than Urease-IN-6 (IC50 = 14.2 µM) . These differences underscore the influence of chemical scaffold on inhibitory activity.

Urease inhibition Scaffold comparison Drug discovery

Urease-IN-7 vs. Flavonoid-Based Inhibitors: Comparable Potency with a Distinct Synthetic Scaffold

Urease-IN-7 (IC50 = 3.33 µM) exhibits potency within the range of optimized flavonoid analogues, such as L12 (IC50 = 1.207 µM) and L2 (IC50 = 1.343 µM) [1]. While the flavonoid derivatives are slightly more potent in vitro, Urease-IN-7 represents a non-flavonoid, synthetic triazolothiadiazine scaffold that may offer different physicochemical and ADME properties [2].

Urease inhibition Flavonoid analogues Natural products

Optimal Research Applications for Urease-IN-7 Based on Evidence-Based Differentiation


In Vitro Urease Inhibition Assays for Helicobacter pylori Studies

Urease-IN-7's well-defined competitive inhibition profile (Ki = 3.62 µM) and ~6.5-fold potency advantage over thiourea make it a suitable positive control or tool compound in in vitro assays investigating H. pylori urease activity and screening for novel inhibitors [1]. Its defined kinetics allow for accurate determination of inhibition constants in enzymatic studies.

Structure-Activity Relationship (SAR) Studies of Triazolothiadiazine-Based Inhibitors

As the most potent compound in a series of 16 triazolothiadiazines (IC50 ranging from 3.33 to 46.83 µM), Urease-IN-7 (5k) serves as a benchmark for SAR exploration [1]. Researchers can use it to probe the effect of the 4-fluorophenyl substituent on potency and binding interactions compared to other analogs (e.g., 5e with biphenyl) [1].

Cross-Scaffold Comparative Studies in Urease Inhibitor Discovery

Urease-IN-7 offers a non-flavonoid, synthetic alternative to natural product-derived inhibitors. Its potency (IC50 = 3.33 µM) positions it between weaker standards (e.g., thiourea) and highly potent but structurally complex analogues [2]. It is useful for benchmarking new chemical entities and validating assay conditions across different laboratories .

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